molecular formula C32H53N7O8S B607006 Dde Biotin-PEG4-azide CAS No. 1802907-93-2

Dde Biotin-PEG4-azide

Cat. No.: B607006
CAS No.: 1802907-93-2
M. Wt: 695.88
InChI Key: HUAWNOKWZYCBQA-LFERIPGTSA-N
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Description

Dde Biotin-PEG4-azide is a compound used primarily as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). It belongs to the polyethylene glycol (PEG) class and is utilized in click chemistry reactions due to its azide group. This compound is particularly valuable in bioconjugation applications, where it facilitates the attachment of biotin to various biomolecules .

Biochemical Analysis

Biochemical Properties

Dde Biotin-PEG4-azide plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules through its Azide group. The nature of these interactions is primarily through the copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc), which allows this compound to bind with molecules containing Alkyne groups .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its ability to bind with molecules containing Alkyne groups via the copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) . This binding interaction can lead to changes in gene expression, enzyme inhibition or activation, depending on the specific biomolecules it interacts with.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dde Biotin-PEG4-azide is synthesized through a series of chemical reactions that involve the incorporation of a biotin moiety, a PEG spacer, and an azide group. The synthesis typically begins with the activation of biotin, followed by the attachment of the PEG spacer. The azide group is then introduced through a substitution reaction. The final product is purified using chromatographic techniques to ensure high purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the same basic steps as laboratory synthesis but is optimized for higher yields and purity. The compound is then packaged and stored under controlled conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Dde Biotin-PEG4-azide primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC). These reactions are highly efficient and produce stable triazole linkages .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are biotinylated biomolecules, which can be used for various applications in research and diagnostics .

Scientific Research Applications

Dde Biotin-PEG4-azide has a wide range of applications in scientific research:

Mechanism of Action

Dde Biotin-PEG4-azide exerts its effects through the formation of stable triazole linkages via click chemistry reactions. The azide group reacts with alkyne-containing molecules, resulting in the biotinylation of the target biomolecule. This biotinylation allows for the subsequent binding of the biomolecule to streptavidin or avidin, facilitating its detection or purification .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dde Biotin-PEG4-azide is unique due to its Dde cleavable linker, which allows for the efficient release of biotinylated molecules under mild conditions. This feature makes it particularly useful in applications where the recovery of intact biomolecules is crucial .

Properties

CAS No.

1802907-93-2

Molecular Formula

C32H53N7O8S

Molecular Weight

695.88

IUPAC Name

N-(19-azido-15-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3,6,9,12-tetraoxa-16-azanonadecyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide

InChI

InChI=1S/C32H53N7O8S/c1-32(2)20-25(40)29(26(41)21-32)23(34-9-5-10-36-39-33)8-12-44-14-16-46-18-19-47-17-15-45-13-11-35-28(42)7-4-3-6-27-30-24(22-48-27)37-31(43)38-30/h24,27,30,34H,3-22H2,1-2H3,(H,35,42)(H2,37,38,43)/t24-,27-,30-/m0/s1

InChI Key

HUAWNOKWZYCBQA-LFERIPGTSA-N

SMILES

O=C1N[C@@]2([H])CS[C@@H](CCCCC(NCCOCCOCCOCCOCC/C(NCCCN=[N+]=[N-])=C3C(CC(C)(C)CC\3=O)=O)=O)[C@@]2([H])N1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Dde Biotin-PEG4-azide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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